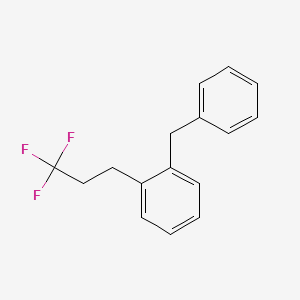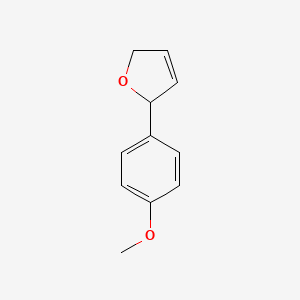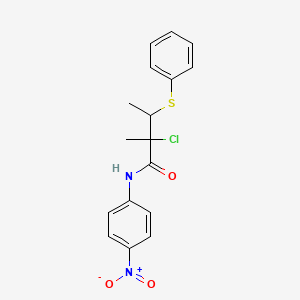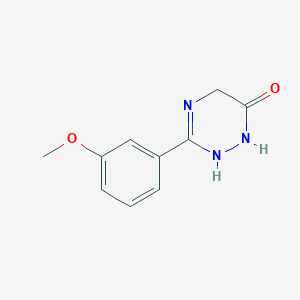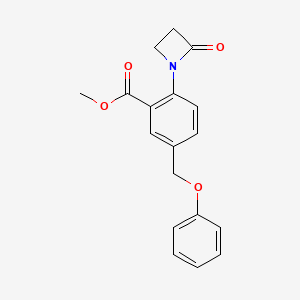![molecular formula C9H18N2 B14411950 Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-51-8](/img/structure/B14411950.png)
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity .
Industrial Production Methods: Industrial production of pyrrolidines typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of pyrrolidines can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of pyrrolidines can lead to the formation of lactams, while reduction reactions can yield amines .
Applications De Recherche Scientifique
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology, it is used to study enzyme mechanisms and protein-ligand interactions. In medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of various biochemical processes. For example, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- include pyrrole, pyrroline, and pyrrolizidine. These compounds share the pyrrolidine ring structure but differ in their degree of saturation and substitution patterns .
Uniqueness: The uniqueness of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- lies in its specific structural features and the presence of the 1,1-dimethylethyl group.
Propriétés
Numéro CAS |
85152-51-8 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-tert-butyl-1-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C9H18N2/c1-9(2,3)10-8-11-6-4-5-7-11/h8H,4-7H2,1-3H3 |
Clé InChI |
RQMLAKVFFFZNBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
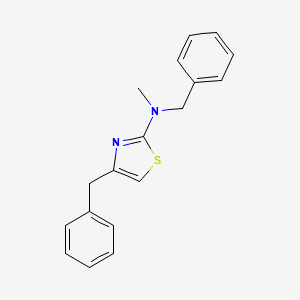
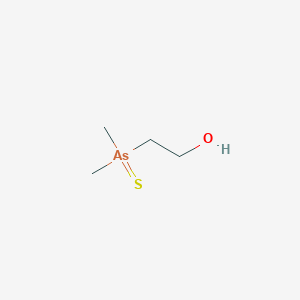
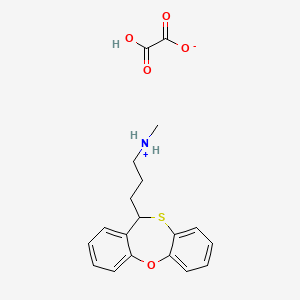


![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
